8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a synthetic organic compound characterized by a complex molecular structure that includes a cycloheptane ring fused with a pyrrole ring, an ethoxy group, and a furylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multiple steps:
Formation of the Cycloheptane Ring: The initial step involves the construction of the cycloheptane ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an amine and a diketone.
Ethoxy Group Addition: The ethoxy group is added through an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.
Furylmethyl Substitution: The furylmethyl group is introduced via a Friedel-Crafts alkylation reaction using furfural and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring, potentially converting it to an alcohol.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one: Lacks the ethoxy group, which may affect its solubility and reactivity.
8-methoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the ethoxy group in 8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one enhances its solubility in organic solvents and may influence its interaction with biological targets, making it a unique candidate for various applications compared to its analogs.
Properties
IUPAC Name |
4-ethoxy-2-(furan-2-ylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-21-16-9-5-8-15(20)17-12(2)19(13(3)18(16)17)11-14-7-6-10-22-14/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXVLZPDPGYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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